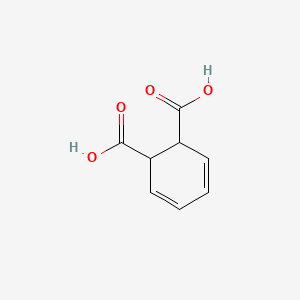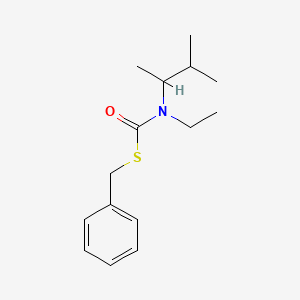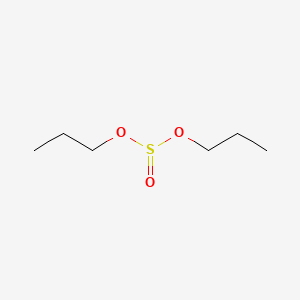
二丙基亚硫酸酯
描述
Dipropyl sulfite is an organic compound with the molecular formula ( \text{C}6\text{H}{14}\text{O}_3\text{S} ). It is a sulfite ester derived from propanol and sulfurous acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
科学研究应用
Dipropyl sulfite has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
Target of Action
Dipropyl sulfite, also known as di-n-Propyl sulfite, is an organic compound with the molecular formula C6H14O3S The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
Organosulfur compounds, a group to which dipropyl sulfite belongs, have been shown to play roles in various biochemical reactions . These compounds can participate in redox reactions, contribute to the formation of disulfide bonds, and serve as sulfur donors in certain metabolic pathways
Action Environment
The action, efficacy, and stability of dipropyl sulfite can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of many chemical compounds . .
准备方法
Synthetic Routes and Reaction Conditions: Dipropyl sulfite can be synthesized through the reaction of propanol with sulfur trioxide or sulfurous acid. The reaction typically involves the following steps:
-
Reaction with Sulfur Trioxide: [ 2 \text{C}_3\text{H}_7\text{OH} + \text{SO}_3 \rightarrow (\text{C}_3\text{H}_7)_2\text{SO}_3 + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to prevent the formation of by-products.
-
Reaction with Sulfurous Acid: [ 2 \text{C}_3\text{H}_7\text{OH} + \text{H}_2\text{SO}_3 \rightarrow (\text{C}_3\text{H}_7)_2\text{SO}_3 + 2 \text{H}_2\text{O} ] This method involves the use of sulfurous acid, which reacts with propanol to form dipropyl sulfite and water.
Industrial Production Methods: Industrial production of dipropyl sulfite often involves the continuous reaction of propanol with sulfur trioxide in a controlled environment. The process ensures high yield and purity of the product, which is essential for its applications in various industries.
化学反应分析
Types of Reactions: Dipropyl sulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dipropyl sulfone. [ (\text{C}_3\text{H}_7)_2\text{SO}_3 + \text{O}_2 \rightarrow (\text{C}_3\text{H}_7)_2\text{SO}_4 ]
Reduction: It can be reduced to form dipropyl sulfide. [ (\text{C}_3\text{H}_7)_2\text{SO}_3 + \text{H}_2 \rightarrow (\text{C}_3\text{H}_7)_2\text{S} + \text{H}_2\text{O} ]
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation: Dipropyl sulfone.
Reduction: Dipropyl sulfide.
Substitution: Various substituted sulfites.
相似化合物的比较
Dipropyl sulfide: Similar in structure but lacks the sulfite group.
Dipropyl sulfone: An oxidized form of dipropyl sulfite.
Diethyl sulfite: Similar sulfite ester with ethyl groups instead of propyl groups.
Uniqueness: Dipropyl sulfite is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
dipropyl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIQPVFXODAAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211370 | |
| Record name | Di-n-propyl sulphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-98-3 | |
| Record name | Sulfurous acid, dipropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-n-propyl sulphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-n-propyl sulphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl Sulfite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does di-n-propyl sulfite facilitate the synthesis of organotin compounds?
A1: Di-n-propyl sulfite plays a crucial role in the synthesis of di-n-butyltin (alkoxy)alkanesulfonates through a sulfur-centered Arbuzov rearrangement. [, ] This one-pot reaction involves di-n-butyltin oxide, di-n-propyl sulfite, and an alkyl iodide. The di-n-propyl sulfite, in this process, acts as a source of the alkanesulfonate group, which ultimately becomes incorporated into the final organotin compound.
Q2: What is the role of di-n-propyl sulfite in the formation of supramolecular structures?
A2: Research indicates that the reaction of di-n-propyl sulfite with anhydrous zinc acetate and tetraalkylammonium iodide can yield zinc alkanesulfonates. [] These zinc alkanesulfonates serve as precursors for synthesizing diverse neutral and cationic coordination complexes. The alkanesulfonate groups within these complexes act as efficient hydrogen bond acceptors, playing a crucial role in the development of intricate three-dimensional supramolecular architectures from simpler zero-, one-, or two-dimensional coordination frameworks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


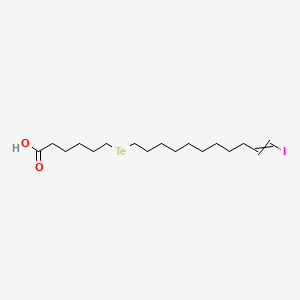

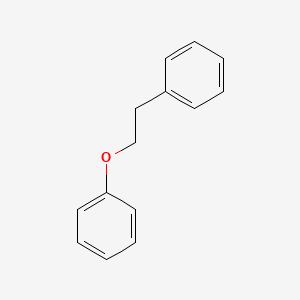
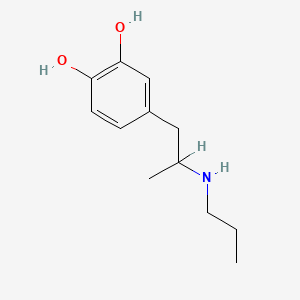

![(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione](/img/structure/B1220980.png)

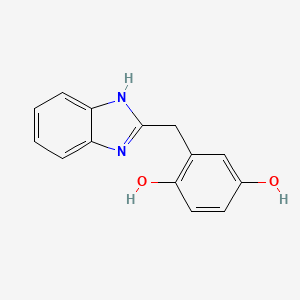

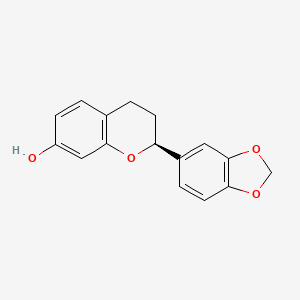
![6-[8-(3,4-Dihydroxy-2,4,5-trimethyloxolan-2-yl)-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1220990.png)
